molecular formula C16H15NO3 B5528802 N-(3-acetylphenyl)-3-(5-methyl-2-furyl)acrylamide

N-(3-acetylphenyl)-3-(5-methyl-2-furyl)acrylamide

Cat. No.: B5528802
M. Wt: 269.29 g/mol
InChI Key: IKKHBWJQAIKMGG-CMDGGOBGSA-N
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Description

N-(3-acetylphenyl)-3-(5-methyl-2-furyl)acrylamide is a synthetic acrylamide derivative characterized by a furan and an acetophenone moiety. Compounds with this core structure are of significant interest in medicinal chemistry and chemical biology for the development of novel bioactive molecules. The α,β-unsaturated carbonyl group is a key functional feature, allowing this compound to act as an electrophile. As a soft electrophile, it can undergo Michael addition reactions, preferentially forming covalent adducts with soft nucleophiles such as the thiolate groups of cysteine residues in proteins . This mechanism is central to the biological activity of many acrylamides, which can modulate protein function by interacting with critical cysteine residues in active sites . Researchers may investigate this compound as a potential molecular scaffold or building block in drug discovery efforts. Its structure is relevant for designing covalent inhibitors that target enzymes or receptors reliant on cysteine for activity. Furthermore, the furan and acetylphenyl substituents make it a valuable intermediate for synthesizing more complex molecules or for use in polymer chemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. The identity and purity of this product are the responsibility of the buyer.

Properties

IUPAC Name

(E)-N-(3-acetylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-6-7-15(20-11)8-9-16(19)17-14-5-3-4-13(10-14)12(2)18/h3-10H,1-2H3,(H,17,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKHBWJQAIKMGG-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-(5-methyl-2-furyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-acetylphenylamine and 5-methyl-2-furylacrylic acid.

    Amidation Reaction: The 3-acetylphenylamine is reacted with 5-methyl-2-furylacrylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired acrylamide.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-(5-methyl-2-furyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-3-(5-methyl-2-furyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-(5-methyl-2-furyl)acrylamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structure is defined by two key substituents:

  • 5-Methyl-2-furyl group : Enhances steric and electronic effects during radical addition reactions, favoring trans-dihydrofuran formation.
  • 3-Acetylphenyl group : Provides electron-withdrawing character, stabilizing the acrylamide system and influencing reactivity.

Comparisons with other acrylamides :

  • (2E)-3-(2-Thienyl)acrylamide : Replacing the furan with a thiophene ring reduces steric bulk but maintains conjugation. This substitution yields trans-3-(2-thienyl)dihydrofuran-3-carboxamides with moderate yields (67–70%) and vicinal coupling constants (J = 4.2–5.2 Hz) .
  • (E)-3-(Furan-2-yl)-N-p-tolyl-acrylamide (PAM-2): Lacks the 5-methyl and acetylphenyl groups, resulting in lower steric hindrance and distinct biological activity profiles (e.g., antinociceptive effects) .
  • 2-Cyano-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide: Incorporates a cyano group and nitro-substituted furan, which may enhance electrophilicity and cytotoxicity compared to the acetylphenyl variant .

Anti-Inflammatory and Antinociceptive Activity

  • (E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497): Shows antinociceptive effects in mice, suggesting that heterocyclic substituents (thiophene vs. furan) modulate target engagement .

Antifungal Activity

  • (E)-N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)acrylamide : Demonstrates moderate antifungal activity, with efficacy increasing with methoxy group substitutions . The acetylphenyl group in the target compound may lack comparable activity due to the absence of electron-donating methoxy groups.

Toxicity Considerations

  • AF-2 (2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide) : Contains a nitro group linked to mutagenicity . The 5-methyl substitution in the target compound likely reduces toxicity, as nitro groups are absent.

Physicochemical and Spectroscopic Properties

  • NMR Analysis : Vicinal coupling constants (J = 4.2–5.2 Hz) in trans-dihydrofuran derivatives confirm the trans configuration, consistent across furyl, thienyl, and phenyl analogues .
  • X-ray Crystallography : Used to resolve the exact configuration of dihydrofuran products, confirming the trans-diastereoselectivity induced by the 5-methyl-2-furyl group .

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